

PNU-101603 chemical structure and properties

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Compound of Interest

Compound Name: **PNU-101603**

Cat. No.: **B2534268**

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PNU-101603: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-101603 is the active sulfoxide metabolite of Sutezolid (PNU-100480), an oxazolidinone antimicrobial under investigation for the treatment of tuberculosis. This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **PNU-101603**. It includes a summary of its physicochemical characteristics, details of its metabolic generation from Sutezolid, and an in-depth look at its mechanism of action at the bacterial ribosome. Experimental methodologies for key assays are outlined, and signaling pathways are visualized to facilitate a deeper understanding of this compound's role in combating *Mycobacterium tuberculosis*.

Chemical Structure and Properties

PNU-101603, with the IUPAC name N-[(5S)-3-[3-fluoro-4-(1-oxo-1,4-thiazinan-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide, is a key metabolite of the antitubercular drug candidate Sutezolid.^[1] Its chemical and physical properties are summarized in the tables below.

Identity and Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₀ FN ₃ O ₄ S	[1] [2]
Molecular Weight	369.41 g/mol	[1] [2]
IUPAC Name	N-[(5S)-3-[3-fluoro-4-(1-oxo-1,4-thiazinan-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide	[1]
CAS Number	168828-60-2	[1]
Synonyms	Sutezolid metabolite, U-603	[2] [3]

Physicochemical Properties

Property	Value	Source
Boiling Point	698.8±55.0 °C (Predicted)	[1]
Density	1.46±0.1 g/cm ³ (Predicted)	[1]
Solubility	Soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Low solubility in nonpolar solvents.	[1]
Stability	Stable for at least one year under appropriate storage conditions.	[2]

Note: Specific experimental values for melting point, pKa, and logP were not available in the reviewed literature.

Pharmacology

PNU-101603 is an active metabolite of Sutezolid and contributes significantly to its overall antimycobacterial activity, particularly against extracellular *Mycobacterium tuberculosis*.[\[3\]](#)[\[4\]](#)

Pharmacokinetic Profile

Following oral administration, Sutezolid is rapidly oxidized in vivo to **PNU-101603**.^[3] Plasma concentrations of **PNU-101603** can reach levels several times higher than those of the parent compound, Sutezolid.^{[3][5]}

Parameter	Value	Condition	Source
Cmax (Geometric Mean)	3558 ng/mL	After a single 1000 mg oral dose of Sutezolid in healthy volunteers.	[6][7]

Pharmacodynamic Profile

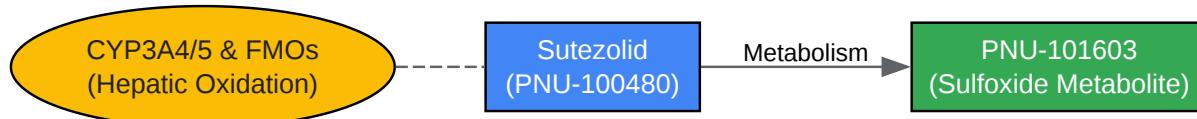
PNU-101603 exhibits potent activity against *Mycobacterium tuberculosis*.

Parameter	Value	Organism/Strain	Source
Minimum Inhibitory Concentration (MIC)	~0.25 µg/mL	<i>M. tuberculosis</i> reference strains	[3]

Metabolic Pathway and Mechanism of Action

Metabolic Conversion of Sutezolid to PNU-101603

Sutezolid undergoes hepatic metabolism to form its active sulfoxide metabolite, **PNU-101603**. This oxidation is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4/5, and flavin-containing monooxygenases (FMOs).^{[8][9]}

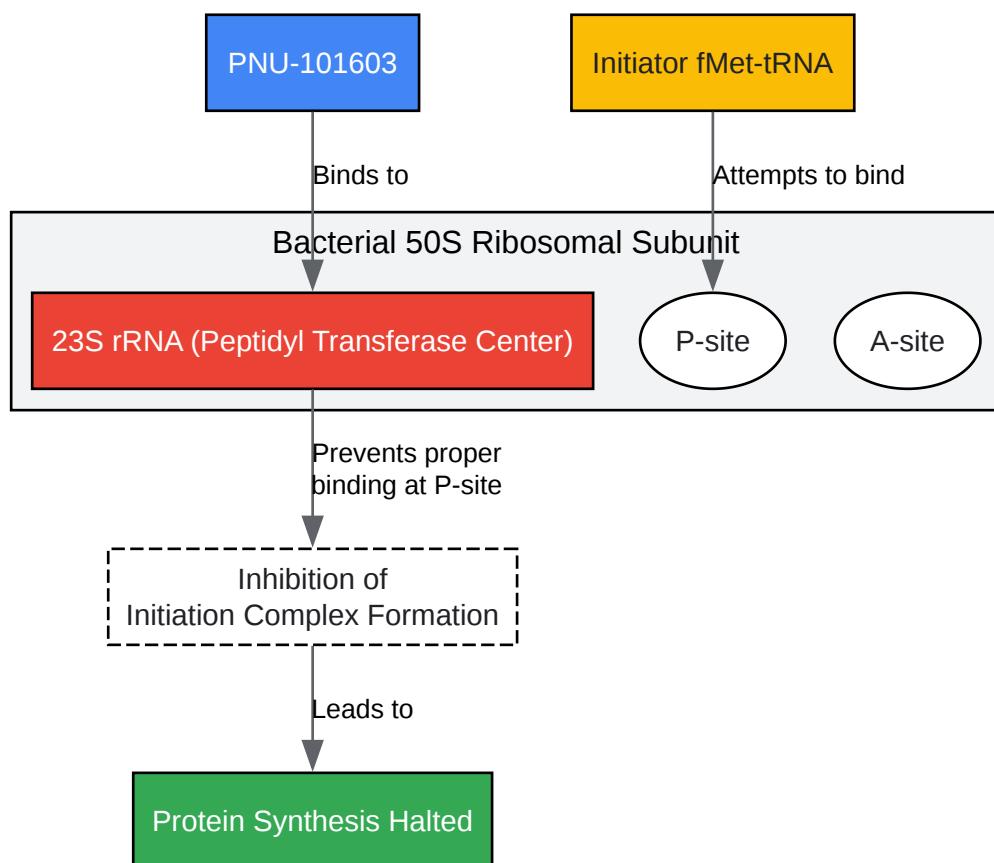


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Metabolic conversion of Sutezolid to **PNU-101603**.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

As an oxazolidinone, **PNU-101603** inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.^[5] Specifically, it interacts with the 23S rRNA at the peptidyl transferase center (PTC).^[1] This binding event interferes with the proper positioning of the initiator fMet-tRNA in the P-site, thereby preventing the formation of the initiation complex and halting protein synthesis.^{[2][10]}



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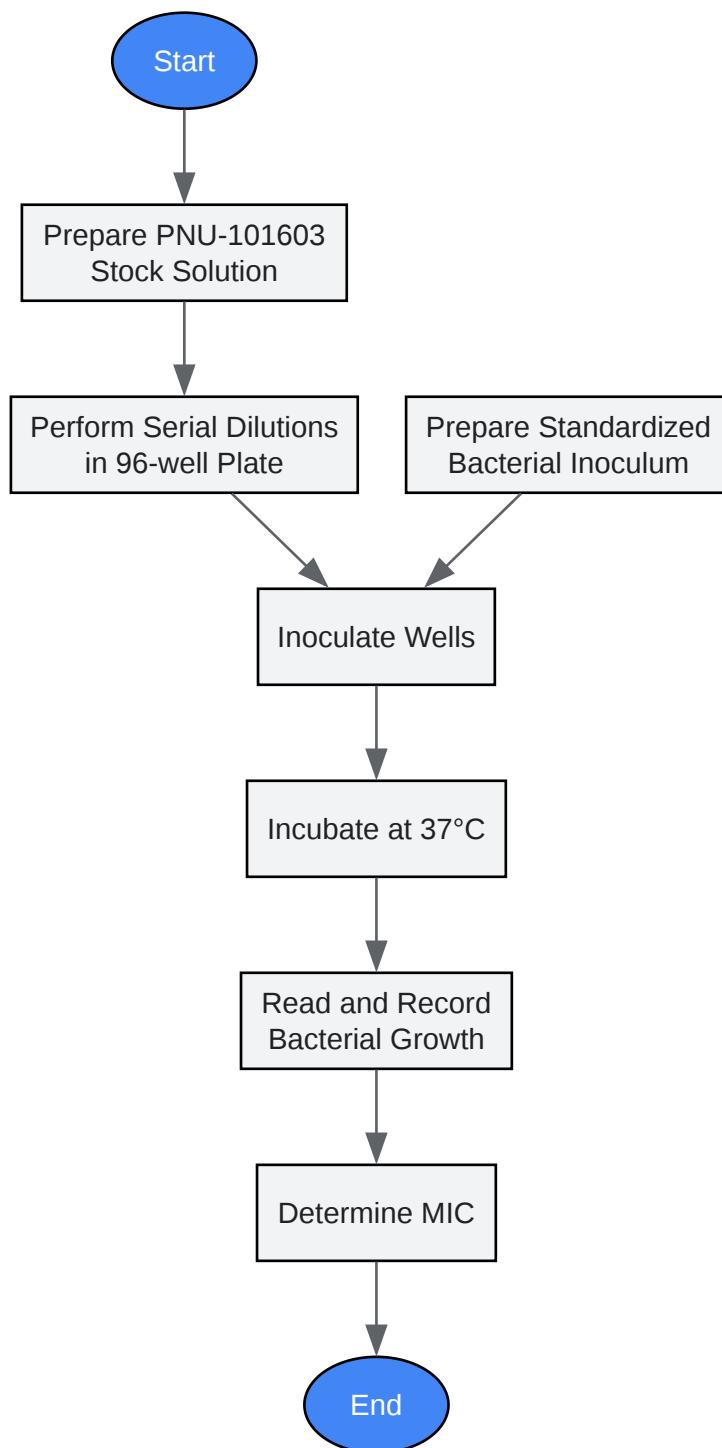
Mechanism of action of **PNU-101603** on the bacterial ribosome.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **PNU-101603** against *M. tuberculosis* is typically determined using the broth microdilution method in a 96-well plate format or an agar dilution method.[11][12]

- Preparation of **PNU-101603** Stock Solution: A stock solution of **PNU-101603** is prepared in a suitable solvent, such as DMSO.[11]
- Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing appropriate growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
- Inoculum Preparation: A standardized inoculum of *M. tuberculosis* is prepared to a specific turbidity, corresponding to a known cell density.
- Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
- Incubation: The plate is incubated at 37°C for a specified period.
- MIC Determination: The MIC is defined as the lowest concentration of **PNU-101603** that completely inhibits visible bacterial growth.[12]



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Workflow for MIC determination by broth microdilution.

Whole-Blood Bactericidal Activity (WBA) Assay

The WBA assay measures the bactericidal activity of a drug in the presence of human whole blood, providing a more physiologically relevant assessment of its efficacy.

- **Blood Collection:** Whole blood is collected from healthy volunteers or patients.
- **Drug Addition:** **PNU-101603** is added to the blood samples at various concentrations.
- **Inoculation:** The blood is inoculated with a known quantity of *M. tuberculosis*.
- **Incubation:** The inoculated blood is incubated with gentle rotation.
- **Lysis and Plating:** At specified time points, aliquots of the blood are removed, and the red blood cells are lysed to release the bacteria. The lysate is then serially diluted and plated on solid agar medium.
- **Colony Counting:** After incubation, the number of colony-forming units (CFUs) is counted to determine the reduction in bacterial viability over time.

Quantification in Plasma

The concentration of **PNU-101603** in plasma samples is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11][13]

- **Sample Preparation:** Plasma samples are prepared by protein precipitation, followed by centrifugation to remove precipitated proteins.
- **Chromatographic Separation:** The supernatant is injected into a liquid chromatograph, where **PNU-101603** is separated from other plasma components on a suitable analytical column.
- **Mass Spectrometric Detection:** The eluent from the chromatograph is introduced into a tandem mass spectrometer. **PNU-101603** is ionized, and specific parent-daughter ion transitions are monitored for quantification.
- **Data Analysis:** The concentration of **PNU-101603** in the samples is determined by comparing the peak areas to a standard curve generated with known concentrations of the analyte.

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